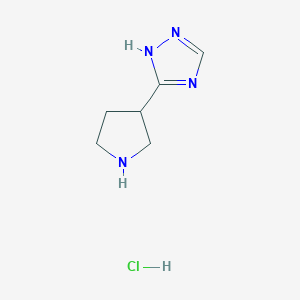
4-chloro-6-(trifluoromethyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives, like 4-chloro-6-(trifluoromethyl)pyridazin-3-amine , are extensively used in the agrochemical industry. They are primarily utilized for the protection of crops from pests. The introduction of fluazifop-butyl marked the beginning of TFMP derivatives in the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Industry
Several TFMP derivatives are approved for use in pharmaceuticals. These compounds exhibit a range of biological activities that are attributed to the unique physicochemical properties of the fluorine atom combined with the pyridine moiety. Currently, five pharmaceutical products containing the TFMP moiety are on the market, and many more are undergoing clinical trials .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. Two veterinary products containing the TFMP structure have been granted market approval. These compounds are used to treat various conditions in animals, leveraging the biological activities provided by the TFMP group .
Synthesis of Active Ingredients
The TFMP group is a crucial intermediate in the synthesis of active ingredients for both agrochemicals and pharmaceuticals. The unique characteristics of TFMP derivatives make them suitable for creating compounds with desired biological activities .
FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs. Over the past 20 years, 19 drugs containing the trifluoromethyl group have been approved, showcasing the importance of this group in drug development. The presence of the trifluoromethyl group in these drugs is often associated with enhanced pharmacological activity .
Organic Synthesis
TFMP derivatives are used as building blocks in organic synthesis. They are involved in various reactions, including cyclocondensation, which is a key step in the synthesis of complex organic molecules. The trifluoromethyl group contributes to the stability and reactivity of these intermediates .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Mécanisme D'action
- One potential target could be related to pain modulation, as it affects sensory trigeminal nerves and meningeal blood vessels .
- However, we know that it has been associated with various properties, including anti-inflammatory, analgesic, and antihypertensive effects .
Target of Action
Biochemical Pathways
Result of Action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-(trifluoromethyl)pyridazin-3-amine involves the reaction of 4-chloro-6-(trifluoromethyl)pyridazine with ammonia.", "Starting Materials": [ "4-chloro-6-(trifluoromethyl)pyridazine", "Ammonia" ], "Reaction": [ "Add 4-chloro-6-(trifluoromethyl)pyridazine to a reaction vessel", "Add ammonia to the reaction vessel", "Heat the reaction mixture to 100-120°C for 12-24 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with water and dry it", "Recrystallize the solid from a suitable solvent to obtain 4-chloro-6-(trifluoromethyl)pyridazin-3-amine" ] } | |
Numéro CAS |
935777-25-6 |
Formule moléculaire |
C5H3ClF3N3 |
Poids moléculaire |
197.5 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



